

# Lisaftoclax Technical Support Center: Pharmacokinetics and Drug-Drug Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Lisaftoclax |
| Cat. No.:      | B3028529    |

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetics (PK) and drug-drug interactions (DDI) of **lisaftoclax** (APG-2575). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

## Pharmacokinetics

### Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **lisaftoclax** have been characterized in clinical trials involving patients with relapsed or refractory hematologic malignancies. Exposures to **lisaftoclax** have been shown to increase with doses ranging from 20 to 800 mg.[1] The following tables summarize the single-dose and steady-state pharmacokinetic parameters of **lisaftoclax**.

Table 1: Single-Dose Pharmacokinetic Parameters of **Lisaftoclax**

| Dose Level<br>(mg) | N | Cmax<br>(ng/mL) | Tmax (hr) | AUC0-t<br>(ng·hr/mL) | t1/2 (hr) |
|--------------------|---|-----------------|-----------|----------------------|-----------|
| 20                 | 1 | 108             | 4.0       | 700                  | 4.1       |
| 50                 | 1 | 157             | 6.0       | 1230                 | 5.1       |
| 100                | 1 | 382             | 4.0       | 2580                 | 4.8       |
| 200                | 1 | 851             | 4.0       | 6210                 | 5.5       |
| 400                | 3 | 1563 ± 451      | 4.0 ± 2.0 | 12500 ± 4100         | 6.2 ± 1.1 |
| 600                | 4 | 2450 ± 885      | 4.5 ± 1.0 | 20100 ± 7660         | 6.6 ± 1.5 |
| 800                | 3 | 2837 ± 1155     | 5.3 ± 1.2 | 25400 ± 11400        | 5.9 ± 0.8 |

Data presented as mean ± standard deviation for n>1. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of **Lisaftoclax** (Day 28)

| Dose Level<br>(mg) | N | Cmax,ss<br>(ng/mL) | Tmax,ss (hr) | AUC0-24,ss<br>(ng·hr/mL) |
|--------------------|---|--------------------|--------------|--------------------------|
| 400                | 3 | 2093 ± 685         | 4.0 ± 2.0    | 19900 ± 6800             |
| 600                | 4 | 3323 ± 1247        | 4.5 ± 1.0    | 31800 ± 12800            |
| 800                | 3 | 3900 ± 1601        | 5.3 ± 1.2    | 38400 ± 17800            |

Data presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.

## Experimental Protocols

## Pharmacokinetic Analysis

- Study Design: Pharmacokinetic parameters were assessed in a Phase 1, multicenter, open-label, single-agent dose-escalation study in adult patients with relapsed or refractory hematologic malignancies.[2]
- Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) on Day 1 and Day 28 of the first treatment cycle.
- Bioanalytical Method: Plasma concentrations of **lisatoclax** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin).

[Click to download full resolution via product page](#)

Pharmacokinetic Assessment Workflow for **Lisaffoclax**.

## Pharmacokinetics FAQs & Troubleshooting

- Q1: What is the observed half-life of **lisافتولوكس** and what are the implications for dosing?
  - A1: The average half-life of **lisافتولوكس** ranges from approximately 4 to 6.6 hours.[1][2] This relatively short half-life supports a once-daily dosing regimen and allows for a rapid daily dose ramp-up, which may be more convenient for patients compared to drugs with longer half-lives that require weekly ramp-ups.[2]
- Q2: We are observing lower than expected plasma concentrations of **lisافتولوكس** in our in vivo animal study. What are some potential reasons?
  - A2: Several factors could contribute to lower than expected plasma concentrations. First, check the formulation and administration of the compound to ensure accurate dosing. Issues with solubility or stability of the formulation can lead to incomplete absorption. Second, consider the possibility of high first-pass metabolism in the species being studied. Finally, ensure the bioanalytical method is properly validated and that there are no issues with sample collection, processing, or storage that could lead to drug degradation.
- Q3: Is there evidence of drug accumulation with once-daily dosing of **lisافتولوكس**?
  - A3: Based on the available clinical data, there is no significant accumulation of **lisافتولوكس** following once-daily dosing.[3]

## Drug-Drug Interactions

### Clinical Drug-Drug Interaction Data

Clinical studies have evaluated the potential for drug-drug interactions when **lisافتولوكس** is co-administered with other anticancer agents.

Table 3: Summary of **Lisافتولوكس** Drug-Drug Interaction Studies

| Co-administered Drug | Study Population  | Key Findings                                                                                                                                              |
|----------------------|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rituximab            | Patients with CLL | No clinically significant pharmacokinetic interactions were observed. The PK profile of lisافتoclax was not altered by rituximab. <a href="#">[4]</a>     |
| Acalabrutinib        | Patients with CLL | No clinically significant pharmacokinetic interactions were observed. The PK profile of lisافتoclax was not altered by acalabrutinib. <a href="#">[4]</a> |

## Metabolic Pathway

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of **lisافتoclax** have not been detailed in the currently available public literature. Most orally administered small molecule drugs undergo metabolism by CYP enzymes in the liver.

[Click to download full resolution via product page](#)

General Metabolic Pathway for Small Molecule Drugs.

## Drug-Drug Interactions FAQs & Troubleshooting

- Q4: We are designing a preclinical study to evaluate a new combination therapy with **lisafoclax**. What is the potential for drug-drug interactions?
  - A4: While clinical studies with rituximab and acalabrutinib have not shown significant DDIs, it is crucial to consider the metabolic profile of the new drug.<sup>[4]</sup> Since the specific CYP enzymes that metabolize **lisafoclax** are not yet publicly known, it is advisable to conduct in vitro metabolism studies. A reaction phenotyping study using human liver microsomes and a panel of recombinant CYP enzymes can help identify the potential for metabolic DDIs.
- Q5: Our in vitro DDI study suggests a potential interaction between **lisafoclax** and a strong CYP3A4 inhibitor. How should we interpret this?
  - A5: If in vitro data suggest that **lisafoclax** is a substrate of CYP3A4, co-administration with a strong CYP3A4 inhibitor could potentially increase the plasma concentration of **lisafoclax**, which may lead to an increased risk of adverse events. Further investigation through a formal clinical DDI study would be warranted to determine the clinical significance of this interaction. It is important to note that this is a hypothetical scenario, as the specific metabolic pathways of **lisafoclax** are not yet confirmed in the literature.
- Q6: What is the recommended experimental approach to assess the potential of **lisafoclax** to inhibit or induce CYP enzymes?
  - A6: A standard in vitro approach would involve incubating **lisafoclax** with human liver microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC<sub>50</sub> values for inhibition of each enzyme can then be determined. To assess induction potential, primary human hepatocytes can be treated with **lisafoclax**, followed by measurement of CYP enzyme mRNA levels and activity.

[Click to download full resolution via product page](#)**Drug-Drug Interaction Assessment Workflow.**

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ASH 2021 | Ascentage Pharma Presents Latest Data from Two Studies of Bcl-2-Selective Inhibitor Lisافتoclax (APG-2575), Including a China Study Demonstrating Complete Responses [prnewswire.com]
- 2. Novel BCL-2 Inhibitor Lisافتoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of lisافتoclax (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lisافتoclax Technical Support Center: Pharmacokinetics and Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028529#lisافتoclax-pharmacokinetics-and-drug-drug-interactions>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)